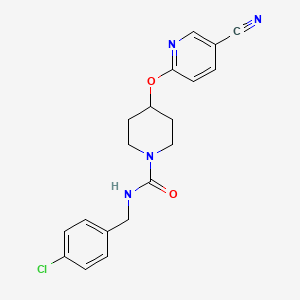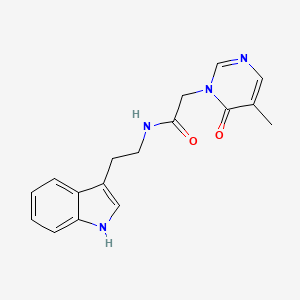
N-(2-(1H-indol-3-yl)ethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-(1H-indol-3-yl)ethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" is a complex molecule that may be related to various research areas, including medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, characterization, and potential biological activities.
Synthesis Analysis
The synthesis of related indole-containing acetamides has been reported in the literature. For instance, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues involves multiple steps starting from indole-2-carboxylic acid, leading to the carcinogenic amine Trp-P-2, and further oxidation to obtain the nitro compound . Another study describes the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides through indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent amidification . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied, revealing that the indole and pyrimidine rings can be connected through various linkers, such as acetamide groups. For example, crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation around the methylene carbon atom of the thioacetamide bridge . This information could be useful in predicting the conformation and molecular interactions of the compound of interest.
Chemical Reactions Analysis
The reactivity of similar compounds in aqueous solutions has been investigated. For instance, N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide primarily undergoes C–O bond cleavage to yield hydroxamic acid, while its sterically hindered analogue decomposes predominantly by N–O bond cleavage . These findings suggest that the compound may also exhibit specific reactivity patterns based on its functional groups and steric environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, the antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were evaluated using assays such as FRAP and DPPH, indicating that the presence of certain substituents can significantly influence the activity . These methods could be applied to assess the properties of the compound .
Wissenschaftliche Forschungsanwendungen
Dual Enzyme Inhibition
Compounds structurally related to N-(2-(1H-indol-3-yl)ethyl)-2-(5-methyl-6-oxopyrimidin-1(6H)-yl)acetamide have been designed and synthesized with the aim to serve as potent inhibitors of both thymidylate synthase and dihydrofolate reductase. These compounds are being explored for their potential as antitumor agents due to their ability to inhibit two critical enzymes involved in the folate pathway, which is essential for DNA synthesis and cell replication. The inhibition of these enzymes can lead to the suppression of tumor growth by limiting the availability of thymidylate, a nucleotide necessary for DNA replication and repair (Gangjee et al., 2000).
Antimicrobial and Antifungal Activities
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds with variations in the indole and pyrimidine moieties have shown promising results against various pathogenic microorganisms, making them potential candidates for the development of new antimicrobial and antifungal agents. The structure-activity relationship studies of these compounds can provide insights into designing more effective antimicrobial agents (Debnath & Ganguly, 2015).
Anticancer Evaluation
The anticancer potential of compounds related to this compound is being explored through in vitro and in vivo studies. These compounds are being evaluated for their ability to inhibit the growth of cancer cells by targeting key enzymes involved in nucleotide synthesis. The dual inhibition mechanism provides a novel approach to cancer therapy, potentially overcoming the limitations of existing treatments and offering a broader spectrum of anticancer activity (Gangjee et al., 2000).
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-8-18-11-21(17(12)23)10-16(22)19-7-6-13-9-20-15-5-3-2-4-14(13)15/h2-5,8-9,11,20H,6-7,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSOJHXXYQOZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-N-(4-methylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3010652.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3010655.png)
![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3010656.png)
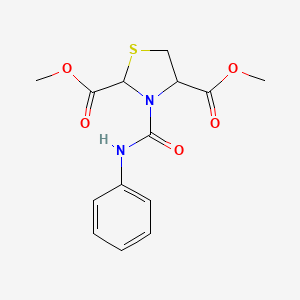
![1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B3010658.png)
![4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3010659.png)
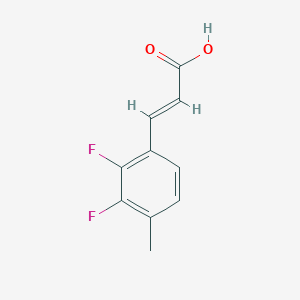
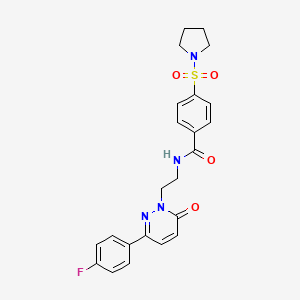
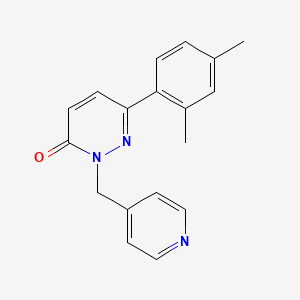

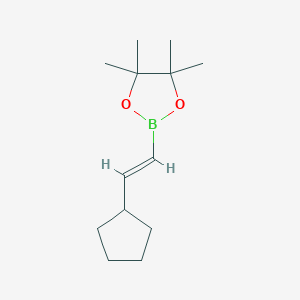
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-phenoxyethanamine;hydrochloride](/img/structure/B3010669.png)
![4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B3010671.png)
